molecular formula C9H8Cl2O2 B14908772 3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one

3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one

Cat. No.: B14908772
M. Wt: 219.06 g/mol
InChI Key: JPZZAJLJPRMUPV-UHFFFAOYSA-N
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Description

3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2O2 It is a chlorinated derivative of a hydroxyphenyl ketone, characterized by the presence of both chloro and hydroxy functional groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one typically involves the chlorination of 1-(5-chloro-2-hydroxyphenyl)propan-1-one. One common method is the Friedel-Crafts acylation reaction, where 3-chloropropionyl chloride reacts with 5-chloro-2-hydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with rigorous quality control measures, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base.

Major Products

    Oxidation: Formation of 3-chloro-1-(5-chloro-2-oxophenyl)propan-1-one or 3-chloro-1-(5-chloro-2-carboxyphenyl)propan-1-one.

    Reduction: Formation of 3-chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-ol.

    Substitution: Formation of 3-amino-1-(5-chloro-2-hydroxyphenyl)propan-1-one or 3-mercapto-1-(5-chloro-2-hydroxyphenyl)propan-1-one.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the hydroxy group can form hydrogen bonds with active site residues, while the chloro groups may enhance binding affinity through hydrophobic interactions . The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one is unique due to the presence of both chloro and hydroxy groups on the aromatic ring, which can influence its reactivity and interactions in various chemical and biological contexts

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

3-chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H8Cl2O2/c10-4-3-9(13)7-5-6(11)1-2-8(7)12/h1-2,5,12H,3-4H2

InChI Key

JPZZAJLJPRMUPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CCCl)O

Origin of Product

United States

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